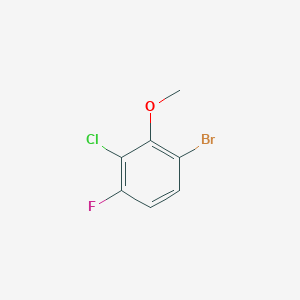

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene

Description

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene (CAS RN: 1784628-47-2; PubChem CID: 84701469) is a halogenated aromatic compound with the molecular formula C₇H₅BrClFO and a molecular weight of 239.35 g/mol. Its structure features a benzene ring substituted with bromine (Br), chlorine (Cl), fluorine (F), and a methoxy (-OCH₃) group at positions 1, 3, 4, and 2, respectively. The compound is synthesized for use as a pharmaceutical intermediate, particularly in medicinal chemistry and organic synthesis, and is analyzed via HPLC, GC-MS, NMR, and FTIR .

Properties

IUPAC Name |

1-bromo-3-chloro-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLJLXGYRPEQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a methoxybenzene derivative undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts like iron or aluminum chloride to facilitate the substitution reactions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, minimize by-products, and enhance the overall efficiency of the synthesis process.

Chemical Reactions Analysis

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and methoxy group contribute to the compound’s ability to form hydrogen bonds, van der Waals interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Diversity and Positional Effects

The compound’s reactivity and applications are influenced by the type, number, and positions of its substituents. Below is a comparison with structurally related halogenated benzene derivatives:

Key Observations :

- Electron-donating vs. withdrawing groups: The methoxy group (-OCH₃) in the reference compound donates electrons via resonance, whereas nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups withdraw electrons, altering reactivity in electrophilic substitution reactions .

- Halogen effects : Bromine’s bulkiness and lower electronegativity compared to chlorine/fluorine influence steric hindrance and regioselectivity in cross-coupling reactions .

Physical and Chemical Properties

Research Findings

- Synthetic Challenges : Introducing multiple halogens on the benzene ring requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid undesired byproducts .

- Regioselectivity Studies : The methoxy group in the reference compound directs electrophilic substitution to the para position relative to itself, enabling predictable derivatization .

Biological Activity

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene is a halogenated benzene derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a methoxy-substituted benzene ring. This compound is of interest due to its potential biological activities, including interactions with various enzymes and receptors, which may lead to therapeutic applications.

- Molecular Formula : C7H5BrClF

- IUPAC Name : 1-bromo-3-chloro-4-fluoro-2-methoxybenzene

- InChI Key : LCLJLXGYRPEQSH-UHFFFAOYSA-N

The biological activity of 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms and methoxy group enhance its capacity to form hydrogen bonds and hydrophobic interactions with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have investigated the anticancer potential of halogenated benzene derivatives, including 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene. In vitro assays have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds featuring halogen substitutions have demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Enzyme Inhibition

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene has been utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property makes it a valuable compound in drug design, particularly for targeting specific enzymatic activities associated with disease states .

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various halogenated compounds, 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene was tested against human cancer cell lines. The results indicated that this compound inhibited cell growth significantly compared to control groups, with an observed IC50 value suggesting effective potency against tumor cells .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene with cytochrome P450 enzymes. The study revealed that the compound could modulate enzyme activity, leading to altered metabolic profiles in treated cells. Such findings highlight its potential utility in pharmacokinetic studies and drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-chloro-2-fluorobenzene | Lacks methoxy group | Moderate anticancer activity |

| 1-Chloro-3-fluoro-2-methoxybenzene | Contains chlorine and fluorine | Lower enzyme inhibition |

| 1-Bromo-4-(trifluoromethoxy)benzene | Trifluoromethoxy instead of methoxy | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.